

2-Bromo-1-chloropropane molecular structure and chirality

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Compound of Interest

Compound Name: 2-Bromo-1-chloropropane

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An In-depth Technical Guide to the Molecular Structure and Chirality of **2-Bromo-1-chloropropane**

Introduction

2-Bromo-1-chloropropane (CAS No: 3017-95-6) is a halogenated alkane with the chemical formula C_3H_6BrCl .^{[1][2]} This compound serves as a valuable intermediate in various organic synthesis applications, primarily due to the reactivity of its carbon-halogen bonds which can readily participate in nucleophilic substitution reactions.^{[2][3]} A key feature of its molecular structure is the presence of a chiral center, making it a useful compound for studies involving stereochemistry and for the resolution of enantiomers in chromatographic methods.^{[1][2]} This guide provides a detailed overview of its molecular structure, chirality, physicochemical properties, and synthesis methodologies.

Molecular Structure

The molecular structure of **2-Bromo-1-chloropropane** consists of a three-carbon propane backbone.^[2] A chlorine atom is bonded to the first carbon atom (C1), and a bromine atom is attached to the second carbon atom (C2).^[2] This specific arrangement of halogen atoms significantly influences the molecule's polarity and chemical reactivity.^[2] The presence of both bromine and chlorine as leaving groups makes the molecule susceptible to various nucleophilic substitution reactions, allowing for the introduction of new functional groups.^[2]

Table 1: Chemical Identifiers for **2-Bromo-1-chloropropane**

Identifier	Value
IUPAC Name	2-bromo-1-chloropropane[4]
CAS Number	3017-95-6[1][5]
Molecular Formula	C ₃ H ₆ BrCl[1][2][4]
SMILES	CC(Br)CCl[1]
InChI	InChI=1S/C3H6BrCl/c1-3(4)2-5/h3H,2H2,1H3[4][5]
InChIKey	PUJJZGFFAQHYEX-UHFFFAOYSA-N[4][5]

Chirality and Stereochemistry

The second carbon atom (C2) in the **2-Bromo-1-chloropropane** molecule is a chiral center.[1][2][6] This is because it is bonded to four distinct groups: a methyl group (-CH₃), a bromomethyl group (-CH₂Br), a bromine atom (-Br), and a hydrogen atom (-H).[6][7] The presence of this stereocenter means that **2-Bromo-1-chloropropane** is a chiral molecule and can exist as a pair of non-superimposable mirror images, known as enantiomers.[2][6][7]

These enantiomers are designated as (R)-**2-Bromo-1-chloropropane** and (S)-**2-Bromo-1-chloropropane** according to the Cahn-Ingold-Prelog priority rules. To assign the configuration, priorities are given to the atoms attached to the chiral center: Bromine receives the highest priority, followed by the chloromethyl group, then the methyl group, and finally the hydrogen atom with the lowest priority.[7]

- **(R)-2-Bromo-1-chloropropane**: If, after orienting the molecule with the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority (Br → CH₂Cl → CH₃) proceeds in a clockwise direction, the enantiomer is designated as (R).[7]
- **(S)-2-Bromo-1-chloropropane**: If the sequence proceeds in a counter-clockwise direction, the enantiomer is designated as (S).[7]

The existence of these optical isomers is a critical consideration in pharmaceutical development and stereoselective synthesis, where the biological activity of enantiomers can differ significantly.[8]

Physicochemical and Spectroscopic Data

2-Bromo-1-chloropropane is a colorless liquid at room temperature.^{[2][4]} It is insoluble in water but soluble in organic solvents such as ethanol and ether.^{[2][4]}

Table 2: Physicochemical Properties of **2-Bromo-1-chloropropane**

Property	Value
Molar Mass	157.44 g/mol ^{[1][2][4]}
Density	1.537 g/mL at 25 °C ^{[1][2][4]}
Boiling Point	116-117 °C ^[2]
log P	2.262 ^[1]
Refractive Index (n _D)	1.4783 ^[1]

Spectroscopic data is available for **2-Bromo-1-chloropropane**, including NMR (¹H and ¹³C), FTIR, Raman, and Mass Spectrometry, which are essential for its characterization.^{[5][9][10][11]}

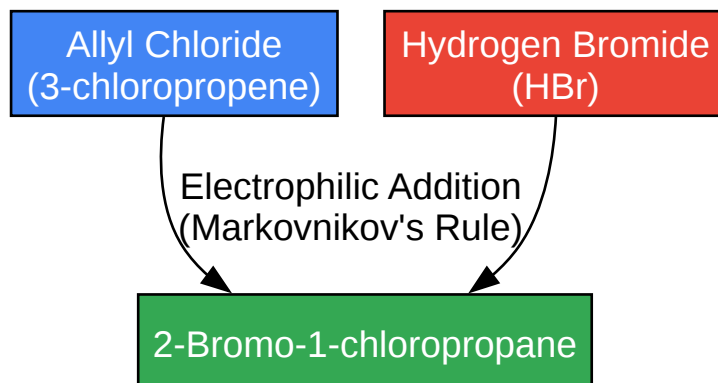
Experimental Protocols: Synthesis

The synthesis of **2-Bromo-1-chloropropane** can be achieved through several routes, primarily involving the addition or substitution reactions on a propane or propene backbone.

Regioselective Hydrobromination of Allyl Chloride

A primary pathway for synthesizing **2-Bromo-1-chloropropane** is the addition of hydrogen bromide (HBr) to allyl chloride (3-chloropropene).^{[2][12]} The regioselectivity of this electrophilic addition is crucial. According to Markovnikov's rule, the hydrogen atom of HBr attaches to the carbon atom with more hydrogen substituents, and the bromine atom attaches to the more substituted carbon. This results in the formation of **2-Bromo-1-chloropropane**.

Synthesis of 2-Bromo-1-chloropropane via Hydrobromination



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Caption: Synthesis of **2-Bromo-1-chloropropane** from Allyl Chloride.

The reaction between allyl chloride and HBr can also yield 1-bromo-3-chloropropane, so reaction conditions must be controlled to favor the desired product.^[12]

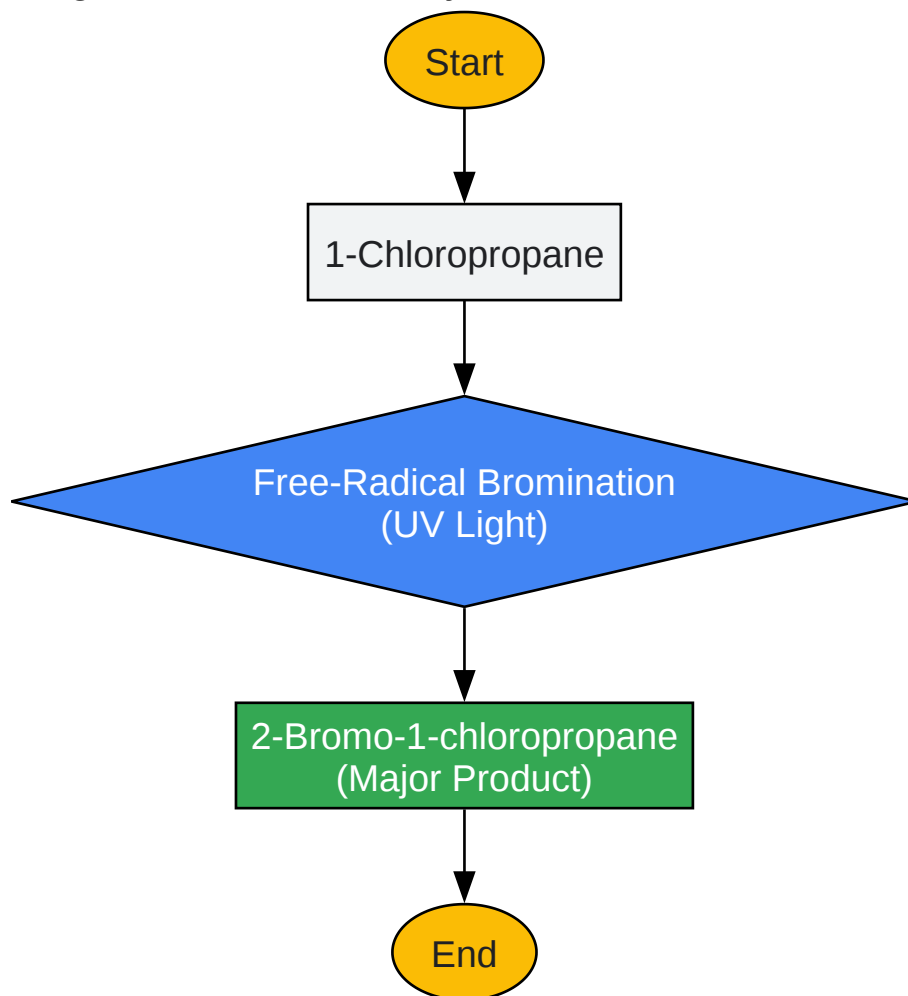
Electrophilic Chlorination of 2-Bromopropane

Another synthetic approach involves the electrophilic chlorination of 2-bromopropane.^[2] This method relies on substituting a hydrogen atom on the propane backbone with a chlorine atom. The reaction is typically carried out by treating 2-bromopropane with a chlorinating agent, such as chlorine gas (Cl_2), often in the presence of a catalyst to facilitate the generation of an electrophilic chlorine species.^[2] The selectivity of chlorination can be a challenge, potentially leading to a mixture of chlorinated products.

Bromination of 1-Chloropropane

The synthesis can also proceed via the free-radical bromination of 1-chloropropane. Bromination is generally more selective than chlorination, with a strong preference for substitution at the more substituted carbon atom.^[2] Therefore, the reaction of 1-chloropropane with bromine, typically initiated by UV light, would be expected to yield **2-Bromo-1-chloropropane** as a major product due to the formation of the more stable secondary radical intermediate.^[2]

Logical Workflow for Synthesis via Bromination



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Caption: Workflow for the Synthesis of **2-Bromo-1-chloropropane**.

Reactivity and Applications

2-Bromo-1-chloropropane is a moderately reactive compound.^[13] The carbon-halogen bonds are susceptible to nucleophilic attack, making it a useful alkylating agent and an intermediate in the synthesis of more complex molecules.^[2] The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective substitution reactions. Its reactivity profile makes it incompatible with strong oxidizing and reducing agents, as well as alkali metals and certain nitrogenous compounds.^{[4][13]} Its primary application lies within laboratory-scale organic synthesis as a building block for introducing the 1-chloro-2-propyl moiety into a target structure.^[3]

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